Molecular Weight Differentiation: tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate vs. N-Methyl and Unsubstituted Analogs
The target compound (CAS 1807933-85-2) possesses a molecular weight of 202.29 g/mol, representing a 14.02 g/mol increase (+7.4%) relative to its N-methyl analog (CAS 1268520-78-0, MW 188.27 g/mol) and a 28.05 g/mol increase (+16.1%) relative to the unsubstituted N-H analog (CAS 146552-71-8, MW 174.24 g/mol) . This mass differential corresponds directly to the ethyl-for-methyl and ethyl-for-hydrogen substitution at the carbamate nitrogen, requiring stoichiometric adjustment in all amide coupling and Boc-deprotection reactions where molar equivalence is critical [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 202.29 |
| Comparator Or Baseline | N-Methyl analog (CAS 1268520-78-0): 188.27; N-H analog (CAS 146552-71-8): 174.24 |
| Quantified Difference | +14.02 g/mol vs. N-methyl; +28.05 g/mol vs. N-H |
| Conditions | Calculated from molecular formula: Target (C₁₀H₂₂N₂O₂), N-methyl (C₉H₂₀N₂O₂), N-H (C₈H₁₈N₂O₂) |
Why This Matters
Incorrect molecular weight entry in stoichiometric calculations produces a 7.4% mass error when substituting the N-methyl analog and a 16.1% error when substituting the N-H analog, potentially causing incomplete conversion or off-ratio reagent consumption in multistep sequences.
- [1] PubChem. (2025). Compound Summary: CID 59438681 (tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate). National Center for Biotechnology Information. View Source
